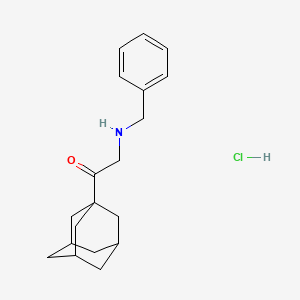![molecular formula C17H11BrN2O2 B4890442 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione, also known as BPIQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is not fully understood. However, it is believed that 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In materials science and organic electronics, 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is believed to improve the electrical conductivity and optical properties of the materials it is incorporated into.
Biochemical and Physiological Effects:
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has also been shown to have antioxidant and anti-inflammatory properties. However, the exact biochemical and physiological effects of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione are still being investigated.
実験室実験の利点と制限
One of the main advantages of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is also relatively easy to synthesize, which makes it a useful tool for researchers. However, one of the limitations of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione. In medicinal chemistry, researchers are investigating the potential of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione as a therapeutic agent for the treatment of cancer and other diseases. In materials science, researchers are exploring the use of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione as a building block for the synthesis of new materials with unique properties. In organic electronics, researchers are investigating the use of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione as a dopant in organic semiconductors to improve their performance. Overall, the study of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is an exciting area of research with many potential applications.
合成法
The synthesis of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione involves a multi-step process that starts with the synthesis of 3-phenylpyrrole. This intermediate is then reacted with 2-bromo-1,4-naphthoquinone to form the final product, 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione. The synthesis of 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is a complex process that requires expertise in organic chemistry.
科学的研究の応用
7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been used as a dopant in organic semiconductors to improve their electrical conductivity.
特性
IUPAC Name |
7-bromo-2-hydroxy-3-phenyl-1H-pyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-6-7-13-12(8-11)17(22)19-16-15(14(21)9-20(13)16)10-4-2-1-3-5-10/h1-8,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZYRAXGUGBDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=NC(=O)C3=C(N21)C=CC(=C3)Br)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)

![{4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4890380.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890381.png)
![5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890384.png)

![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-isopropyl-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4890421.png)
![5-(4-bromophenyl)-3-(4-isopropylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4890426.png)
![4-chloro-N-[2-(4-morpholinyl)-2-phenylethyl]benzenesulfonamide](/img/structure/B4890434.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)

